Cas no 920383-58-0 (1-(2,6-difluorobenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)

1-(2,6-difluorobenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine 化学的及び物理的性質
名前と識別子
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- (2,6-difluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
- 1-(2,6-difluorobenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine
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- インチ: 1S/C22H19F2N7O/c1-14-5-7-15(8-6-14)31-21-19(27-28-31)20(25-13-26-21)29-9-11-30(12-10-29)22(32)18-16(23)3-2-4-17(18)24/h2-8,13H,9-12H2,1H3
- InChIKey: IUCSYGSSEOIFFW-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(F)C=CC=C1F)(N1CCN(C2=NC=NC3N(C4=CC=C(C)C=C4)N=NC=32)CC1)=O
1-(2,6-difluorobenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2865-0212-10mg |
1-(2,6-difluorobenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920383-58-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2865-0212-30mg |
1-(2,6-difluorobenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920383-58-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2865-0212-2mg |
1-(2,6-difluorobenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920383-58-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2865-0212-20mg |
1-(2,6-difluorobenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920383-58-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2865-0212-25mg |
1-(2,6-difluorobenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920383-58-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2865-0212-1mg |
1-(2,6-difluorobenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920383-58-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2865-0212-10μmol |
1-(2,6-difluorobenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920383-58-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2865-0212-50mg |
1-(2,6-difluorobenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920383-58-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2865-0212-20μmol |
1-(2,6-difluorobenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920383-58-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2865-0212-5mg |
1-(2,6-difluorobenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920383-58-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
1-(2,6-difluorobenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine 関連文献
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
1-(2,6-difluorobenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazineに関する追加情報
Comprehensive Overview of 1-(2,6-Difluorobenzoyl)-4-(3-(4-Methylphenyl)-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-yl)Piperazine (CAS No. 920383-58-0)
The compound 1-(2,6-difluorobenzoyl)-4-(3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)piperazine, with the CAS number 920383-58-0, represents a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its intricate structure combines a difluorobenzoyl moiety with a triazolopyrimidine core, linked via a piperazine bridge. This unique architecture positions it as a promising candidate for targeting specific biological pathways, particularly in the context of kinase inhibition and signal transduction modulation.
In recent years, the scientific community has shown growing interest in triazolopyrimidine derivatives due to their versatile pharmacological properties. The incorporation of a 4-methylphenyl group in this compound enhances its lipophilicity, potentially improving membrane permeability—a critical factor in drug development. Researchers are actively exploring its applications in cancer therapeutics, neurodegenerative diseases, and autoimmune disorders, aligning with current trends in precision medicine and targeted therapy.
The 1,2,3-triazole ring system within this molecule is particularly noteworthy, as it often serves as a bioisostere for amide bonds, offering metabolic stability while maintaining biological activity. This feature addresses a common challenge in medicinal chemistry: balancing potency with pharmacokinetic properties. Computational studies suggest that the difluorobenzoyl fragment may contribute to selective binding interactions, making it a subject of interest in structure-activity relationship (SAR) analyses and fragment-based drug design.
From a synthetic chemistry perspective, the preparation of CAS 920383-58-0 involves multi-step organic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These methods reflect contemporary trends in green chemistry and atom economy, as researchers seek to optimize yield while minimizing environmental impact. Analytical characterization typically employs advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography, ensuring precise structural verification.
The compound's potential extends beyond therapeutic applications. Material scientists are investigating its utility in organic electronics due to the conjugated system within the triazolopyrimidine scaffold. This dual applicability—spanning both life sciences and materials science—makes it a compelling subject for interdisciplinary research, particularly in the era of convergence technologies.
Quality control protocols for 920383-58-0 emphasize rigorous purity standards, typically requiring ≥95% purity by HPLC for research applications. Stability studies indicate that proper storage under inert atmosphere at -20°C preserves its integrity, addressing common concerns about compound degradation in long-term studies. These practical considerations are crucial for reproducibility in both academic and industrial settings.
Emerging computational approaches, including molecular docking and AI-driven drug discovery platforms, are being employed to predict the compound's interaction profiles with various biological targets. This aligns with the pharmaceutical industry's shift toward in silico screening methods to accelerate lead optimization. The presence of multiple hydrogen bond acceptors in its structure makes it particularly amenable to such predictive modeling techniques.
As regulatory landscapes evolve, compounds like 1-(2,6-difluorobenzoyl)-4-(3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)piperazine are being evaluated through the lens of ICH guidelines for impurity profiling and genotoxic risk assessment. These evaluations are critical for translational research, bridging the gap between bench discoveries and clinical applications while meeting stringent safety standards.
The scientific literature reveals increasing patent activity surrounding triazolopyrimidine analogs, suggesting growing commercial interest in this chemical space. However, significant research opportunities remain in exploring the full therapeutic potential of CAS 920383-58-0, particularly in combination therapies and novel drug delivery systems. Its modular structure offers numerous possibilities for synthetic modification to optimize ADMET properties.
In conclusion, 1-(2,6-difluorobenzoyl)-4-(3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)piperazine represents a fascinating case study in modern medicinal chemistry. Its structural complexity, combined with promising biological activity and material science applications, positions it at the intersection of multiple cutting-edge research domains. Continued investigation of this compound may yield valuable insights for addressing unmet medical needs and advancing molecular design principles.
920383-58-0 (1-(2,6-difluorobenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine) 関連製品
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